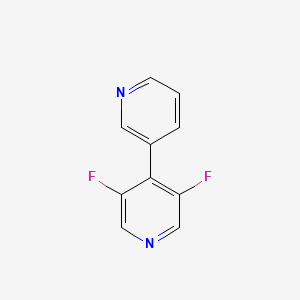
3-Chloro-2,2-dimethylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2,2-dimethylpropan-1-amine is an organic compound with the molecular formula C5H12ClN. It is a colorless liquid that is slightly soluble in water and has a boiling point of approximately 140°C . This compound is used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Chloro-2,2-dimethylpropan-1-amine can be synthesized through several methods:
Amination of 1,3-chlorobromopropane: This method involves the reaction of 1,3-chlorobromopropane with dimethylamine.
Addition of Dimethylamine to Allyl Alcohol: In this method, allyl alcohol reacts with dimethylamine to form 3-dimethylamino-1-propanol, which is then chlorinated using thionyl chloride.
Industrial Production Methods
The industrial production of this compound typically involves large-scale reactions using the above methods, with careful control of reaction conditions to ensure high yield and purity. The reactions are usually carried out in inert atmospheres to prevent unwanted side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The amine group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium tert-butoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Reactions: Products depend on the nucleophile used, such as 3-dimethylamino-2,2-dimethylpropan-1-ol.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2,2-dimethylpropan-1-amine is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-2,2-dimethylpropan-1-amine involves its role as a proton donor. It donates a proton to substrate molecules, forming anions that can react with other molecules to form new products. This property makes it useful in various catalytic and synthetic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-N,N-dimethylpropan-1-amine: Similar in structure but with different substituents.
3-Dimethylaminopropyl chloride: Another similar compound used in pharmaceutical synthesis.
Uniqueness
3-Chloro-2,2-dimethylpropan-1-amine is unique due to its specific structure, which allows it to act as a versatile intermediate in various chemical reactions. Its ability to donate protons and form stable anions makes it particularly valuable in synthetic chemistry.
Eigenschaften
Molekularformel |
C5H12ClN |
|---|---|
Molekulargewicht |
121.61 g/mol |
IUPAC-Name |
3-chloro-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C5H12ClN/c1-5(2,3-6)4-7/h3-4,7H2,1-2H3 |
InChI-Schlüssel |
MKWFOLKHIRBEIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(E)-2-Bromoethenyl]-2-methoxyphenol](/img/structure/B13167894.png)





![({2-[1-(Chloromethyl)cyclopentyl]ethoxy}methyl)benzene](/img/structure/B13167931.png)

![1-[1-(Aminomethyl)cycloheptyl]ethan-1-ol](/img/structure/B13167936.png)



![4-Chloro-1-isopropyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13167960.png)

